molecular formula C15H14Cl2N2S B14683168 Urea, 1,3-bis(o-chlorobenzyl)-2-thio- CAS No. 31964-49-5

Urea, 1,3-bis(o-chlorobenzyl)-2-thio-

Cat. No.: B14683168
CAS No.: 31964-49-5
M. Wt: 325.3 g/mol
InChI Key: KNVQGYRKNYQADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- is a chemical compound characterized by the presence of two o-chlorobenzyl groups attached to a thiourea backbone

Preparation Methods

The synthesis of Urea, 1,3-bis(o-chlorobenzyl)-2-thio- typically involves the reaction of o-chlorobenzyl chloride with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the o-chlorobenzyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, 1,3-bis(o-chlorobenzyl)-2-thio- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Urea, 1,3-bis(o-chlorobenzyl)-2-thio- can be compared to other thiourea derivatives, such as:

    1,3-bis(o-chlorobenzyl)thiourea: Similar in structure but may have different reactivity and applications.

    1,3-bis(p-chlorobenzyl)thiourea: The para-substituted analog with potentially different chemical and biological properties.

    1,3-bis(o-methylbenzyl)thiourea: A methyl-substituted derivative with unique characteristics

Properties

CAS No.

31964-49-5

Molecular Formula

C15H14Cl2N2S

Molecular Weight

325.3 g/mol

IUPAC Name

1,3-bis[(2-chlorophenyl)methyl]thiourea

InChI

InChI=1S/C15H14Cl2N2S/c16-13-7-3-1-5-11(13)9-18-15(20)19-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20)

InChI Key

KNVQGYRKNYQADY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=S)NCC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.